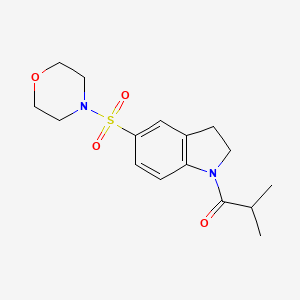
2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anti-cancer drug. It belongs to the class of compounds known as MDM2 inhibitors, which target the MDM2 protein that binds to and inhibits the function of the tumor suppressor protein p53.
Scientific Research Applications
Pharmacological Characterization
A study on a related compound, a κ-opioid receptor (KOR) antagonist, highlighted its potential in treating depression and addiction disorders. The compound demonstrated antidepressant-like efficacy and attenuated the behavioral effects of stress, suggesting KOR antagonists' utility in mental health and substance abuse treatment (Grimwood et al., 2011).
Metal Complex Studies
Research on metal complexes of a ligand similar to the query compound revealed their potent bactericidal properties against various bacterial strains. These complexes showed higher potency compared to the ligand alone, indicating their relevance in developing new antibacterial agents (Patel & Patel, 2015).
Synthesis and Anticancer Activity
A study synthesized novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring, which were evaluated for anticancer activity. One compound, in particular, showed promising inhibition of breast cancer cells, indicating the potential of such chemotypes in cancer treatment (Gaur et al., 2022).
Antibacterial and Antifungal Agents
Another study focused on the synthesis and discovery of novel oxindoles bearing 3-heterocycles, which exhibited potent and specific antibacterial activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the importance of such compounds in addressing antibiotic resistance (Shin et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely, depending on the specific pathway and the nature of the modulation.
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions with these targets .
properties
IUPAC Name |
2-methyl-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12(2)16(19)18-6-5-13-11-14(3-4-15(13)18)23(20,21)17-7-9-22-10-8-17/h3-4,11-12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCAZHMJSLKHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

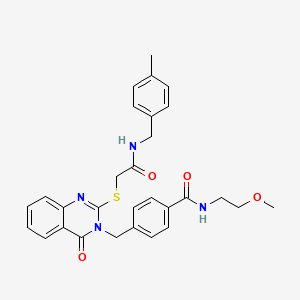
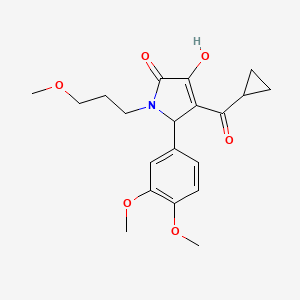
methanone](/img/structure/B2537159.png)
![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)
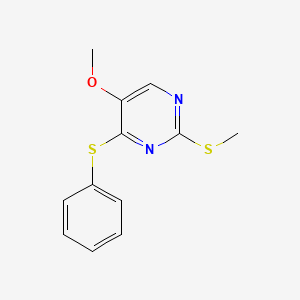
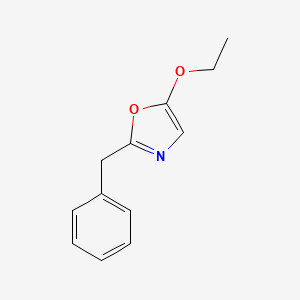
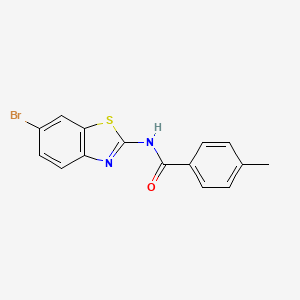
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)
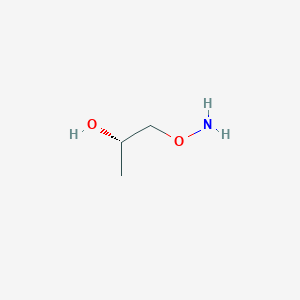
![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)
![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)
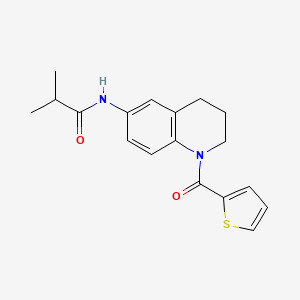
![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)
![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)